molecular formula C19H23FN2O4S B2752611 3-fluoro-4-methoxy-N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide CAS No. 1172239-18-7

3-fluoro-4-methoxy-N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide

Cat. No.: B2752611
CAS No.: 1172239-18-7
M. Wt: 394.46
InChI Key: ZBFKDQHHKYDSBE-UHFFFAOYSA-N
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Description

3-fluoro-4-methoxy-N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide is a useful research compound. Its molecular formula is C19H23FN2O4S and its molecular weight is 394.46. The purity is usually 95%.
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Biological Activity

3-Fluoro-4-methoxy-N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide is a compound of interest due to its potential biological activities. This article aims to provide a detailed overview of its biological activity based on available research findings.

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • Fluorine atom at the 3-position of the aromatic ring.
  • Methoxy group at the 4-position.
  • An N-substituted tetrahydroquinoline moiety, which contributes to its biological properties.

Biological Activity Overview

Research has indicated that compounds with similar structures exhibit various biological activities, including:

  • Anticancer properties
  • Antimicrobial effects
  • Neuroprotective effects

Anticancer Activity

Recent studies have focused on the anticancer potential of compounds similar to this compound. For instance:

  • In vitro studies have shown that related sulfonamide derivatives can inhibit cancer cell proliferation through various mechanisms such as apoptosis induction and cell cycle arrest.
  • Mechanistic studies suggest that these compounds may interact with specific cellular targets, leading to disrupted signaling pathways essential for cancer cell survival.

Antimicrobial Effects

The compound's structural components suggest potential antimicrobial activity:

  • Sulfonamide moiety is known for its antibacterial properties.
  • Studies have indicated that derivatives exhibit activity against Gram-positive and Gram-negative bacteria.

Neuroprotective Effects

Emerging evidence suggests that tetrahydroquinoline derivatives may possess neuroprotective effects:

  • Mechanisms of action could involve modulation of neurotransmitter systems and reduction of oxidative stress.
  • Research indicates potential benefits in models of neurodegenerative diseases.

Data Table: Summary of Biological Activities

Biological ActivityEvidenceReference
AnticancerInhibition of cell proliferation in vitro
AntimicrobialActivity against various bacterial strains
NeuroprotectiveModulation of neurotransmitter systems

Case Studies

Several case studies highlight the biological relevance of compounds similar to this compound:

  • Anticancer Study : A study on a related sulfonamide demonstrated significant inhibition of tumor growth in xenograft models. The mechanism involved apoptosis induction via the mitochondrial pathway.
  • Antimicrobial Study : Another research effort evaluated a series of sulfonamides for their antibacterial efficacy. The results indicated a broad spectrum of activity, particularly against resistant strains.
  • Neuroprotection Study : A study investigating neuroprotective effects in a rodent model of Alzheimer's disease found that a tetrahydroquinoline derivative improved cognitive function and reduced markers of oxidative stress.

Properties

IUPAC Name

3-fluoro-4-methoxy-N-[1-(2-methoxyethyl)-3,4-dihydro-2H-quinolin-7-yl]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23FN2O4S/c1-25-11-10-22-9-3-4-14-5-6-15(12-18(14)22)21-27(23,24)16-7-8-19(26-2)17(20)13-16/h5-8,12-13,21H,3-4,9-11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBFKDQHHKYDSBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1CCCC2=C1C=C(C=C2)NS(=O)(=O)C3=CC(=C(C=C3)OC)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.